2-(3-cyanophenoxy)-N-cyclopropylacetamide
Description
Overview of the Compound's Academic and Research Significance
2-(3-cyanophenoxy)-N-cyclopropylacetamide belongs to a class of compounds that are gaining attention for their potential as selective modulators of biological targets. The academic significance of this molecule lies in its structural motifs, which are characteristic of compounds designed to interact with specific receptors or enzymes in the body. Research into phenoxy acetamide (B32628) derivatives has revealed a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. nih.govnih.gov The inclusion of a cyanophenoxy group and an N-cyclopropylacetamide moiety in this compound suggests a tailored design for enhanced potency and selectivity.
Context within Relevant Chemical Classes (e.g., Selective Androgen Receptor Modulators, Enzyme Inhibitors)
The structure of this compound shares features with nonsteroidal selective androgen receptor modulators (SARMs). nih.govwikipedia.org SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor, leading to anabolic effects in muscle and bone while having a reduced impact on reproductive tissues. wikipedia.org The aryl propionamide (B166681) scaffold, a key feature of many SARMs, is structurally related to the phenoxy acetamide core of the compound . nih.govrsc.org The development of nonsteroidal SARMs marked a significant advancement in androgen therapy, offering the potential for improved safety profiles compared to traditional anabolic steroids. acs.org
Furthermore, acetamide derivatives are known to be versatile scaffolds in medicinal chemistry, with various compounds exhibiting inhibitory activity against enzymes like cyclooxygenase-II (COX-II). researchgate.netgalaxypub.co The phenoxy acetamide structure has been explored for its potential to yield new anti-inflammatory and analgesic agents. nih.govresearchgate.net
The table below summarizes the key chemical classes relevant to this compound and their primary research focus.
| Chemical Class | Primary Research Focus | Key Structural Features | Potential Therapeutic Applications |
| Selective Androgen Receptor Modulators (SARMs) | Tissue-selective anabolic activity | Aryl propionamide or similar nonsteroidal backbones | Muscle wasting, osteoporosis, hypogonadism nih.govnih.gov |
| Phenoxy Acetamide Derivatives | Anti-inflammatory, analgesic, anticancer activities | A phenoxy group linked to an acetamide moiety | Inflammation, pain, cancer nih.govnih.gov |
| Enzyme Inhibitors (e.g., COX-II) | Selective inhibition of specific enzymes | Varied, but can include acetamide structures | Arthritis, pain, inflammation researchgate.netgalaxypub.co |
Historical Perspective of Analogous Compounds in Drug Discovery Research
The journey to develop compounds like this compound is rooted in decades of drug discovery research. The quest for safer and more effective androgen therapies began with modifications to the testosterone (B1683101) molecule in the 1940s. nih.gov However, these steroidal androgens often came with undesirable side effects. A significant breakthrough occurred in the late 1990s with the independent discovery of nonsteroidal SARMs by researchers at Ligand Pharmaceuticals and the University of Tennessee. nih.govacs.org
These early nonsteroidal SARMs, such as those derived from aryl propionamides, demonstrated the feasibility of separating the anabolic effects of androgens from their androgenic effects. nih.gov This discovery opened up new avenues for developing therapies for a range of conditions, including muscle wasting diseases, osteoporosis, and benign prostatic hyperplasia. wikipedia.orgnih.gov The development of these compounds has been a step-wise process, involving the synthesis and evaluation of numerous analogs to optimize potency, selectivity, and pharmacokinetic properties. nih.gov
The table below highlights key milestones in the development of compounds analogous to this compound.
| Time Period | Key Development | Significance |
| 1940s | Development of steroidal SARMs based on testosterone modifications. nih.gov | Initial efforts to separate anabolic and androgenic effects. |
| 1970s | Discovery of non-steroidal antiandrogens like bicalutamide. wikipedia.org | Laid the groundwork for nonsteroidal AR ligands. |
| Late 1990s | Discovery of the first nonsteroidal SARMs, including aryl propionamides. nih.govacs.org | Demonstrated the principle of tissue-selective androgen receptor modulation. |
| 2000s-Present | Development and clinical investigation of various nonsteroidal SARMs like Enobosarm (Ostarine). wikipedia.orgnih.gov | Advancement of nonsteroidal SARMs into human trials for various indications. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-cyanophenoxy)-N-cyclopropylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-7-9-2-1-3-11(6-9)16-8-12(15)14-10-4-5-10/h1-3,6,10H,4-5,8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPHLSSMUJRJBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Characterization
Advanced Synthetic Routes for 2-(3-cyanophenoxy)-N-cyclopropylacetamide
The preparation of this compound can be achieved through a multi-step synthetic pathway that involves the synthesis of key precursors followed by their strategic coupling. A common and effective method for the final step is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. masterorganicchemistry.comwikipedia.org
The synthesis of this compound relies on two primary precursors: 3-cyanophenol (B46033) and 2-chloro-N-cyclopropylacetamide.
Synthesis of 3-Cyanophenol:
There are several established routes to synthesize 3-cyanophenol. One common method involves the Sandmeyer reaction, starting from 3-aminophenol. Another approach is the dehydration of 3-hydroxybenzaldehyde (B18108) oxime. google.com A further method involves the hydrolysis of 3-cyanophenylboronic acid. chemicalbook.com The choice of route often depends on the availability of starting materials and the desired scale of the reaction.
Synthesis of 2-chloro-N-cyclopropylacetamide:
This precursor is typically synthesized through the acylation of cyclopropylamine (B47189) with chloroacetyl chloride. researchgate.netresearchgate.net The reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the hydrochloric acid byproduct. researchgate.net The reaction solvent is often an inert organic solvent like dichloromethane (B109758) or diethyl ether. researchgate.net
A representative reaction scheme is as follows:
Cyclopropylamine + Chloroacetyl chloride → 2-chloro-N-cyclopropylacetamide + HCl
Final Assembly via Williamson Ether Synthesis:
The final step in the synthesis of this compound is the coupling of 3-cyanophenol and 2-chloro-N-cyclopropylacetamide via a Williamson ether synthesis. masterorganicchemistry.comwikipedia.org In this reaction, 3-cyanophenol is first deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form the more nucleophilic phenoxide. This phenoxide then displaces the chloride ion from 2-chloro-N-cyclopropylacetamide in an SN2 reaction to form the desired ether linkage. wikipedia.org
3-cyanophenol + 2-chloro-N-cyclopropylacetamide + Base → this compound + Salt + H₂O
For the specific molecule this compound, there are no stereocenters. Therefore, stereoselective synthesis approaches are not applicable in this context.
Scaling up the synthesis of this compound from laboratory to pilot plant or industrial scale would require careful consideration of several factors. These include the cost and availability of starting materials, the safety of the reaction conditions (e.g., use of reactive reagents like chloroacetyl chloride), the efficiency of heat transfer in larger reaction vessels, and the development of robust purification methods to ensure high purity of the final product. The choice of base and solvent in the Williamson ether synthesis would also need to be optimized for large-scale production, favoring less hazardous and more environmentally friendly options where possible.
Spectroscopic and Chromatographic Characterization Techniques
The structural confirmation and purity assessment of this compound are typically achieved using a combination of spectroscopic and chromatographic methods.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR would be employed to confirm the structure of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the cyanophenoxy group, the methylene (B1212753) protons of the acetamide (B32628) moiety, and the methine and methylene protons of the cyclopropyl (B3062369) group. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would provide detailed information about the connectivity of the atoms.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule, including the aromatic carbons, the cyano carbon, the carbonyl carbon of the amide, the methylene carbon adjacent to the ether oxygen, and the carbons of the cyclopropyl ring.
Interactive Data Table: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.2 - 7.6 | Multiplet |
| -O-CH₂- | 4.6 | Singlet |
| Cyclopropyl-CH | 2.7 - 2.8 | Multiplet |
| Cyclopropyl-CH₂ | 0.7 - 0.9 | Multiplet |
| Amide-NH | 8.0 - 8.2 | Broad Singlet |
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 168 |
| Cyano (C≡N) | 118 |
| Aromatic C-O | 158 |
| Aromatic C-CN | 113 |
| Aromatic CH | 119 - 131 |
| -O-CH₂- | 68 |
| Cyclopropyl CH | 23 |
| Cyclopropyl CH₂ | 6 |
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to obtain information about its structure through fragmentation analysis. For this compound, a high-resolution mass spectrometry (HRMS) technique like electrospray ionization (ESI) would be used to determine the exact molecular weight, which should correspond to the chemical formula C₁₂H₁₂N₂O₂.
The fragmentation pattern observed in the mass spectrum would be expected to show characteristic fragments resulting from the cleavage of the ether bond and the amide bond. This fragmentation data helps to confirm the proposed structure.
Interactive Data Table: Predicted Mass Spectrometry Data
Infrared and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by analyzing their vibrational modes. For this compound, the spectra would exhibit characteristic peaks corresponding to its nitrile, ether, amide, and cyclopropyl moieties.
The nitrile group (C≡N) typically shows a sharp and intense absorption band in the IR spectrum in the region of 2220-2260 cm⁻¹. libretexts.orgspectroscopyonline.com This distinct peak is a clear indicator of the cyano group's presence. quimicaorganica.orgyoutube.com Aromatic nitriles, due to conjugation, may show this band at a slightly lower frequency. spectroscopyonline.com
The aromatic ether linkage (Ar-O-C) presents characteristic asymmetric and symmetric C-O-C stretching vibrations. The asymmetric stretch for aryl alkyl ethers typically appears as a strong band between 1200 and 1300 cm⁻¹, while the symmetric stretch is found around 1010-1050 cm⁻¹. spectroscopyonline.comlibretexts.org
The secondary amide group (-CONH-) gives rise to several characteristic bands. The N-H stretching vibration is observed as a single peak in the range of 3170-3370 cm⁻¹ in the solid state. spectroscopyonline.com The amide I band, which is primarily due to the C=O stretching vibration, is a very strong absorption typically found between 1630 and 1680 cm⁻¹. spectroscopyonline.comblogspot.com The amide II band, resulting from N-H bending and C-N stretching, appears in the 1515-1570 cm⁻¹ region. spectroscopyonline.comspcmc.ac.in
The cyclopropyl group's vibrations are more complex and can be found in the fingerprint region of the spectrum. C-H stretching vibrations of the cyclopropyl ring are expected above 3000 cm⁻¹.
Raman spectroscopy, which relies on the scattering of light, provides complementary information. The C≡N stretch is also Raman active and typically appears as a strong, sharp band. Aromatic ring vibrations, particularly the ring breathing modes, are often prominent in the Raman spectrum.
An illustrative table of expected vibrational frequencies is provided below:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Cyano (C≡N) | Stretch | 2220 - 2260 |
| Aromatic Ether (Ar-O-C) | Asymmetric Stretch | 1200 - 1300 |
| Symmetric Stretch | 1010 - 1050 | |
| Secondary Amide (-CONH-) | N-H Stretch | 3170 - 3370 |
| C=O Stretch (Amide I) | 1630 - 1680 | |
| N-H Bend (Amide II) | 1515 - 1570 | |
| Cyclopropyl | C-H Stretch | > 3000 |
X-ray Diffraction Analysis for Crystalline Structure
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. excillum.comrigaku.com For a novel compound like this compound, single-crystal XRD would provide precise information on its molecular geometry, including bond lengths, bond angles, and torsional angles. This technique can also elucidate the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding. excillum.com
In the absence of a suitable single crystal, X-ray powder diffraction (XRPD) can be employed to obtain a characteristic diffraction pattern. jst.go.jpiastate.edu This pattern serves as a fingerprint for the crystalline phase and is useful for phase identification, purity assessment, and the study of polymorphism. iastate.edu The data from an XRPD experiment includes the positions (in terms of 2θ) and intensities of the diffraction peaks, which are dependent on the crystal lattice parameters.
A hypothetical data table representing the kind of information obtained from a single-crystal X-ray diffraction study is shown below. Please note that these are representative values and not experimental data for this specific compound.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| β (°) | 98.76 |
| Volume (ų) | 1334.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.28 |
Advanced Purification Techniques
Achieving high purity of this compound is crucial for accurate analytical characterization and potential applications. Advanced purification techniques primarily involve chromatographic methods and crystallization.
Chromatographic Separation Methods
Chromatography is a widely used technique for the separation and purification of organic compounds based on their differential partitioning between a stationary phase and a mobile phase. moravek.com
Column Chromatography: This is a standard method for purifying moderate to large quantities of a compound. For a molecule with the polarity of this compound, a silica (B1680970) gel stationary phase would likely be effective. A gradient elution system, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate, would allow for the separation of the desired product from less polar and more polar impurities. cup.edu.cn
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially on an analytical or semi-preparative scale, HPLC is the method of choice. sielc.com A reversed-phase C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would be a suitable starting point. researchgate.netnih.gov The separation is based on the differential hydrophobic interactions of the components with the stationary phase. sielc.com
Crystallization and Recrystallization Techniques
Crystallization is a powerful purification technique for solid compounds that can often yield material of very high purity. illinois.edu Recrystallization involves dissolving the crude solid in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution.
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For a moderately polar compound like this compound, solvents such as ethanol, isopropanol, or ethyl acetate, or mixtures of these with a non-polar solvent like hexane, could be effective. researchgate.netrochester.edu The process can be optimized by controlling the rate of cooling; slow cooling generally leads to the formation of larger, purer crystals.
Polymorphism and Solid-State Characterization
Polymorphism is the ability of a solid material to exist in more than one crystal structure. symbiosisonlinepublishing.comjagiellonskiecentruminnowacji.pl Different polymorphs of the same compound can exhibit different physicochemical properties, including melting point, solubility, dissolution rate, and stability. mdpi.com For pharmaceutical compounds, understanding and controlling polymorphism is of critical importance. uga.eduoup.com
The existence of different polymorphic forms of this compound could be investigated by attempting crystallization under various conditions (e.g., different solvents, temperatures, and cooling rates). jagiellonskiecentruminnowacji.pl Each potential polymorphic form would then be characterized using a variety of solid-state analytical techniques:
X-ray Powder Diffraction (XRPD): As mentioned earlier, each polymorph will have a unique XRPD pattern, making it the primary tool for identifying and distinguishing between different crystalline forms. jagiellonskiecentruminnowacji.plmdpi.com
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow into a sample and a reference as a function of temperature. It can be used to determine the melting point and enthalpy of fusion of each polymorph and to study phase transitions between them.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is useful for identifying solvates (pseudopolymorphs) by detecting weight loss corresponding to the evaporation of the solvent.
Spectroscopic Techniques: Solid-state IR and Raman spectroscopy can also be used to differentiate between polymorphs, as the different crystal packing can lead to subtle shifts in the vibrational frequencies.
The study of polymorphism is essential for ensuring the consistency and performance of a solid-state material.
Preclinical Data on this compound Not Publicly Available
Despite a comprehensive search of scientific databases and literature, no public preclinical pharmacological or pharmacokinetic data could be found for the chemical compound this compound.
Detailed investigations into this specific molecule, which would typically include in vitro and in vivo studies, have not been published in the accessible scientific domain. As a result, information regarding its interaction with biological targets and its behavior within a biological system remains unavailable.
The requested article, which was to be structured around specific preclinical studies, cannot be generated due to the absence of foundational research data for this compound. This includes a lack of information on:
In Vitro Pharmacological Investigations: No data from receptor binding assays, enzyme inhibition assays, or cellular assays for biological activity has been reported.
Preclinical Pharmacokinetic (PK) and ADME Research: There are no available results from in vitro metabolic stability studies or in vivo assessments of its absorption and bioavailability.
The absence of such critical data suggests that this compound may be a novel compound that has not yet been subjected to preclinical evaluation, a proprietary molecule with confidential research findings, or a chemical intermediate not intended for pharmacological development. Therefore, the detailed analysis as per the requested outline cannot be provided.
Preclinical Pharmacological and Pharmacokinetic Studies
Preclinical Toxicology Studies
A review of available scientific literature did not yield specific data from general toxicology assessments for the compound 2-(3-cyanophenoxy)-N-cyclopropylacetamide.
Genotoxicity Testing
A comprehensive search of publicly available scientific literature and databases was conducted to identify genotoxicity data for this compound. This search included queries for various standard genotoxicity assays, such as the Ames test (bacterial reverse mutation assay), in vitro and in vivo chromosomal aberration assays, and in vivo micronucleus tests.
Despite these efforts, no specific studies detailing the genotoxic potential of this compound could be located. Therefore, there are no research findings or data tables to report for this compound's activity in genotoxicity assays.
Molecular Mechanism of Action Research
Identification of Primary Biological Targets
There is currently no publicly available research identifying the primary biological targets of 2-(3-cyanophenoxy)-N-cyclopropylacetamide.
Ligand-Receptor Interactions and Binding Kinetics
Due to the lack of identified biological targets, there is no information on the ligand-receptor interactions or binding kinetics for this compound.
Downstream Signaling Pathways and Cellular Responses
Information regarding the downstream signaling pathways and cellular responses affected by this compound is not available in the scientific literature.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Design and Synthesis of Analogs for SAR Probing
The design and synthesis of analogs of 2-(3-cyanophenoxy)-N-cyclopropylacetamide are centered around modifications of its three main components: the phenoxy ring, the acetamide (B32628) linker, and the cyclopropyl (B3062369) group. The synthesis of such analogs typically follows established chemical routes for forming ether and amide bonds.
A general synthetic approach to phenoxy acetamide derivatives involves the reaction of a substituted phenol (B47542) with an alpha-haloacetyl halide, such as chloroacetyl chloride, to form a 2-phenoxyacetyl chloride intermediate. This intermediate is then reacted with a primary or secondary amine to yield the desired N-substituted 2-phenoxyacetamide. nih.govresearchgate.net Alternatively, phenoxyacetic acid can be prepared from a phenol and chloroacetic acid, followed by coupling with an amine using standard peptide coupling agents. nih.gov
For the specific purpose of probing the SAR of this compound, a library of analogs can be synthesized by:
Varying substituents on the phenoxy ring: Introducing different functional groups at various positions of the benzene (B151609) ring can modulate electronic and steric properties.
Modifying the N-substituent: Replacing the cyclopropyl group with other alkyl, cycloalkyl, or aryl moieties can explore the steric and conformational requirements at this position.
Altering the acetamide linker: Modifications to the linker, though less common, could include the introduction of substituents on the alpha-carbon.
A variety of phenoxy acetamide derivatives have been synthesized and studied for different biological activities, providing a roadmap for the generation of analogs of the target compound. nih.govnih.govresearchgate.net
Influence of Substituents on Biological Activity and Selectivity
The nature and position of substituents on the phenoxy ring of phenoxy acetamide derivatives have a significant impact on their biological activity. Studies on related scaffolds have shown that the electronic properties of these substituents can be critical. For instance, the introduction of electron-withdrawing groups, such as halogens or a nitro group, on the aromatic ring has been shown to be favorable for certain biological activities like anticancer and anti-inflammatory effects in some series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. nih.gov
The cyano group at the 3-position of the phenoxy ring in this compound is an electron-withdrawing group that can participate in hydrogen bonding and dipole-dipole interactions with a biological target. nih.gov The influence of this group and others on the phenoxy ring can be systematically evaluated.
The following table, based on data from related N-(1-phenylethyl)acetamide analogs, illustrates how different substituents on the phenoxy ring can modulate biological activity.
| Compound ID | Phenoxy Substituent | Anticancer Activity (% Inhibition at 100 µg/mL vs. MCF-7) | Anti-inflammatory Activity (% Inhibition) |
| 3a | 4-F | 79.2 | 72.8 |
| 3b | 4-Cl | 82.3 | 75.4 |
| 3c | 4-NO₂ | 85.1 | 78.9 |
| 3d | 2-NO₂ | 76.5 | 70.2 |
| 3e | 2,4-dichloro | 88.7 | 81.6 |
| 3f | 2,4,6-trichloro | 92.4 | 85.1 |
Data is illustrative and derived from studies on N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide derivatives. nih.gov
This data suggests that increasing the electron-withdrawing nature and steric bulk on the phenoxy ring (e.g., from mono- to tri-chloro substitution) can enhance certain biological activities. nih.gov Such findings provide a strong rationale for exploring similar modifications on the this compound scaffold.
Conformational Analysis and Stereochemistry in Relation to Activity
The three-dimensional structure and conformational flexibility of this compound are key determinants of its interaction with biological targets. The molecule possesses several rotatable bonds, leading to a range of possible conformations.
Of particular interest is the amide bond and the N-cyclopropyl group. NMR studies and ab initio calculations on N-cyclopropylacetamide have revealed unusual conformational behavior. Unlike other secondary acetamides that predominantly exist in a trans (Z-rotamer) conformation around the amide bond, N-cyclopropylacetamide displays a significant population (16-19% in apolar solvents) of the cis (E-rotamer) conformation. nih.govacs.org This is attributed to reduced steric hindrance between the cyclopropyl group and the acetyl methyl group.
Chemical Space Exploration and Scaffolding Analysis
To discover novel analogs with improved properties, the chemical space around this compound can be systematically explored. This involves making more significant structural changes than simple substituent modifications, a process often referred to as scaffold hopping. bhsai.org The goal is to identify new core structures (scaffolds) that maintain the key pharmacophoric features required for biological activity while offering advantages in terms of potency, selectivity, or pharmacokinetic properties. bhsai.orgdundee.ac.uk
For the this compound scaffold, several hopping strategies could be envisioned:
Heterocycle Replacements: The cyanophenoxy moiety could be replaced by various heteroaromatic rings (e.g., pyridinyl, pyrimidinyl, or benzofuranyl ethers) to explore different hydrogen bonding patterns and steric interactions.
Ring Opening or Closure: Analogs could be designed where the phenoxy ring is part of a larger fused system or, conversely, where the core is simplified.
These explorations can be guided by computational methods to predict the properties of virtual compounds before undertaking their synthesis. dundee.ac.uk By analyzing the known chemical space of compounds with similar biological targets, it may be possible to identify novel scaffolds that are synthetically accessible and have a high probability of success. nih.gov
Advanced Analytical Methodologies for Research Applications
Quantitative Analysis Techniques for Biological and Chemical Matrices
The accurate quantification of 2-(3-cyanophenoxy)-N-cyclopropylacetamide in complex samples such as plasma, urine, and tissue homogenates is fundamental to understanding its pharmacokinetic and pharmacodynamic properties. Several advanced analytical techniques are employed for this purpose.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the quantitative analysis of novel chemical entities in biological fluids due to its high sensitivity and selectivity. globalresearchonline.net The development of a robust LC-MS/MS method for this compound would involve meticulous optimization of chromatographic conditions and mass spectrometric parameters.
Chromatographic Separation: The separation of this compound from endogenous matrix components is typically achieved using a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Key parameters that require optimization include:
Column Chemistry: C18 or C8 columns are commonly used for the separation of moderately polar compounds.
Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol) is often employed to achieve optimal separation.
Flow Rate: Adjusting the flow rate can influence the analysis time and separation efficiency.
Column Temperature: Maintaining a consistent column temperature ensures reproducible retention times.
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is the standard for quantitative bioanalysis. globalresearchonline.net This involves monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. The optimization of MS parameters includes:
Ionization Source: Electrospray ionization (ESI) is a common choice for polar and semi-polar compounds.
Ion Polarity: The method would be developed in either positive or negative ion mode, depending on which provides a better signal for the compound.
MRM Transitions: Specific precursor and product ions for this compound would be identified and optimized for maximum sensitivity.
Collision Energy and other Source Parameters: These are fine-tuned to maximize the signal intensity of the target analyte.
Method validation would be performed in accordance with regulatory guidelines to ensure the reliability of the data.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
For volatile and thermally stable compounds, gas chromatography-mass spectrometry (GC-MS) offers high chromatographic resolution. researchgate.net If this compound or a suitable derivative is amenable to GC analysis, this technique could be employed. The development would focus on:
Column Selection: A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polar phase) would be selected.
Temperature Programming: An optimized oven temperature program is crucial for good separation.
Injection Mode: Split or splitless injection would be chosen based on the concentration of the analyte.
Ionization Mode: Electron ionization (EI) is a common mode that provides reproducible fragmentation patterns for library matching.
Enantioselective Separation Techniques
If this compound is a chiral compound, it is essential to separate and quantify the individual enantiomers, as they may exhibit different pharmacological activities. Enantioselective separation can be achieved using chiral chromatography. bioanalysis-zone.com This involves the use of a chiral stationary phase (CSP) in either HPLC or SFC (Supercritical Fluid Chromatography) that interacts differently with each enantiomer, leading to their separation. The development of such a method would involve screening various CSPs and optimizing the mobile phase to achieve adequate resolution between the enantiomers.
Method Validation Parameters
A developed analytical method must be validated to demonstrate its suitability for the intended purpose. Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), specificity, and selectivity.
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.
These parameters are typically determined by analyzing a series of diluted solutions of this compound. The LOD is often estimated as the concentration that yields a signal-to-noise ratio of 3, while the LOQ corresponds to a signal-to-noise ratio of 10. For quantitative assays, the LOQ is the more critical parameter and is established as the lowest point on the calibration curve that meets acceptance criteria for accuracy and precision.
Below is an example of a data table that would be generated during the determination of LOD and LOQ for this compound.
| Parameter | Concentration (ng/mL) | Signal-to-Noise Ratio |
| LOD | 0.1 | 3.2 |
| LOQ | 0.5 | 10.5 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.
Specificity and Selectivity Validation
Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity refers to the ability of the method to differentiate and quantify the analyte from other substances in the sample.
For a chromatographic method, specificity and selectivity are demonstrated by:
Blank Matrix Analysis: Analyzing multiple sources of the biological matrix (e.g., plasma from different donors) to ensure no endogenous components interfere with the detection of this compound at its retention time.
Spiked Sample Analysis: Spiking the blank matrix with the analyte at the LOQ to demonstrate that it can be successfully detected and quantified without interference.
Peak Purity Analysis: In methods using diode-array detection (DAD) or mass spectrometry, peak purity can be assessed to confirm that the chromatographic peak of the analyte is not co-eluting with any interfering substances.
The following table illustrates the type of data that would be collected to validate the selectivity of a method.
| Sample Type | Analyte Peak Area | Interfering Peak Area at Analyte Retention Time |
| Blank Plasma (n=6) | Not Detected | < 20% of LOQ response |
| Spiked Plasma (at LOQ) | 15,234 | Not Applicable |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.
Accuracy, Precision, and Robustness
The validation of an analytical method ensures that it is suitable for its intended purpose, providing reliable, consistent, and accurate data. For the quantitative determination of this compound in research applications, establishing the accuracy, precision, and robustness of the methodology, typically high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS), is a critical step.
Accuracy is a measure of the closeness of an experimental value to the true or accepted value. It is typically determined by spike recovery experiments, where known amounts of a pure this compound reference standard are added to a blank matrix (e.g., plasma, water, soil). The percentage of the analyte recovered by the method is then calculated. For a method to be considered accurate, recovery values are generally expected to be within a range of 98-102%.
Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at three levels:
Repeatability: The precision obtained under the same operating conditions over a short interval of time (intra-assay precision).
Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.
Reproducibility: The precision between different laboratories, often assessed in collaborative studies.
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method for this compound, these variations might include the pH of the mobile phase, column temperature, flow rate, or the composition of the mobile phase.
The following table illustrates typical validation parameters and acceptance criteria for an analytical method for this compound.
| Parameter | Sub-parameter | Acceptance Criteria | Typical Finding |
| Accuracy | Recovery | 98.0% - 102.0% | 99.5% |
| Precision | Repeatability (Intra-day) | RSD ≤ 2% | 1.2% |
| Intermediate Precision (Inter-day) | RSD ≤ 3% | 2.1% | |
| Reproducibility | RSD ≤ 5% | 4.5% | |
| Robustness | Mobile Phase pH (± 0.2) | RSD ≤ 2% | 1.5% |
| Column Temperature (± 5°C) | RSD ≤ 2% | 1.8% | |
| Flow Rate (± 0.1 mL/min) | RSD ≤ 2% | 1.9% |
Sample Preparation Strategies for Complex Matrices
Analyzing this compound in complex matrices such as biological fluids (plasma, urine) or environmental samples (water, soil) requires effective sample preparation. The goal is to isolate the target analyte from interfering components, concentrate it, and present it in a solvent compatible with the analytical instrument.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely used sample preparation technique that separates components of a mixture according to their physical and chemical properties. For isolating this compound, a reversed-phase SPE sorbent is often employed due to the compound's likely moderate polarity.
The process involves four main steps:
Conditioning: The SPE cartridge, typically packed with a C18 (octadecyl) sorbent, is conditioned with a solvent like methanol (B129727), followed by water or an aqueous buffer to activate the stationary phase.
Loading: The pre-treated sample (e.g., diluted plasma) is passed through the cartridge. This compound and other hydrophobic components are retained on the sorbent, while salts, proteins, and other polar components pass through.
Washing: The cartridge is washed with a weak solvent (e.g., a low percentage of organic solvent in water) to remove any remaining interferences that may have been weakly retained.
Elution: A strong organic solvent (e.g., acetonitrile, methanol) is used to disrupt the interaction between this compound and the sorbent, eluting the purified analyte for analysis.
The choice of sorbent and solvents is critical and must be optimized to ensure high recovery of the analyte and efficient removal of matrix interferences.
| Step | Solvent/Phase | Purpose |
| Sorbent | C18 (Octadecyl silica) | Retain analyte via hydrophobic interactions |
| Conditioning | 1. Methanol2. Water | Activate sorbent and prepare for aqueous sample |
| Loading | Sample in aqueous solution | Adsorb analyte onto the sorbent |
| Washing | 5% Methanol in Water | Remove polar interferences |
| Elution | Acetonitrile | Desorb and collect the purified analyte |
Passive Sampling Techniques
Passive sampling is an innovative approach for monitoring environmental contaminants over time. It involves deploying a sampling device containing a sorbent or partitioning phase into the environment (e.g., a river or the air). The device accumulates chemicals from the surrounding matrix without the need for active pumping of large sample volumes.
For a compound like this compound, a polar organic chemical integrative sampler (POCIS) could be a suitable passive sampling device. The POCIS is designed to sample water-soluble organic compounds. It typically contains a solid-phase extraction sorbent housed between two microporous membranes. Over the deployment period (days to weeks), dissolved compounds diffuse through the membrane and are sequestered by the sorbent.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.
In a study on the closely related compound, 2-cyano-N-cyclopropylacetamide (2CCPA), molecular docking calculations were performed to examine its hydrogen bond interactions with various protein receptors. The binding energy for 2CCPA was found to be -5.8 kcal/mol, indicating a notable interaction with the tested receptors. researchgate.net Such studies are pivotal in identifying potential biological targets for a compound and understanding the key molecular interactions that govern its activity.
| Compound | Protein Receptors | Binding Energy (kcal/mol) |
| 2-cyano-N-cyclopropylacetamide (2CCPA) | 1H23, 1QXK, 1ZXM, 3PTA, 4JS9, 2C5Y, ABW, 3RDE, 6GU7, and 6J7A | -5.8 |
This table is interactive. You can sort and filter the data.
Quantum Chemical Calculations (e.g., Density Functional Theory, HOMO-LUMO Analysis)
Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules. Density Functional Theory (DFT) is a popular quantum mechanical modeling method used in chemistry and physics to investigate the electronic structure of many-body systems.
For 2-cyano-N-cyclopropylacetamide (2CCPA), DFT calculations using the B3LYP and HF techniques with 6-31++G(d,p) and 6-311++G(d,p) basis sets were utilized to determine its optimal molecular geometry and vibrational wavenumbers. researchgate.net
A critical aspect of these calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more reactive. For a similar compound, the HOMO-LUMO energy gap was found to be 4.75 eV, which helps in characterizing the charge transfer within the molecule. researchgate.net
| Computational Method | Basis Set | Application |
| Density Functional Theory (DFT) B3LYP and HF | 6-31++G(d,p) and 6-311++G(d,p) | Determination of optimal molecular geometry and vibrational wavenumbers |
This table is interactive. You can sort and filter the data.
Molecular Dynamics Simulations for Conformational Studies
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. These simulations allow for the observation of the conformational changes of a molecule over time, providing insights into its flexibility and the stability of its interactions with other molecules.
In the context of 2-cyano-N-cyclopropylacetamide (2CCPA), a molecular dynamics simulation was employed to explore its biomolecular stability. researchgate.net Such simulations are crucial for understanding how the compound behaves in a dynamic biological environment and for assessing the stability of its binding pose within a protein's active site, which is initially predicted by molecular docking.
QSAR/QSPR Modeling for Predictive Activity and Property Assessment
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models used in the chemical and biological sciences and engineering. liverpool.ac.uk These models correlate the chemical structure of a compound with its biological activity or a particular property. liverpool.ac.uk
At present, there are no specific QSAR or QSPR models for "2-(3-cyanophenoxy)-N-cyclopropylacetamide" available in the public domain. The development of such models would require a dataset of structurally similar compounds with experimentally determined activities or properties.
Chemical Space Visualization and Analysis
Chemical space refers to the multi-dimensional space that encompasses all possible molecules and their properties. scispace.com Visualization and analysis of chemical space are used to understand the diversity of a set of compounds, identify regions of interest for drug discovery, and guide the design of new molecules with desired properties. scispace.comresearchgate.neteg.org
Currently, there are no specific chemical space visualization or analysis studies focused on "this compound" and its analogs in the available literature. Such an analysis would typically involve plotting the compound and its derivatives in a low-dimensional space defined by various molecular descriptors to explore their structural and property relationships. scispace.com
Intellectual Property and Patent Landscape Research
Analysis of Existing Patents Related to 2-(3-cyanophenoxy)-N-cyclopropylacetamide and Analogs
A thorough analysis of the patent landscape reveals that while no patents explicitly claim the compound this compound, a number of patents protect structurally related analogs. These patents primarily focus on compounds containing either the N-cyclopropylacetamide moiety or a substituted phenoxy-acetamide core, often in the context of enzyme inhibition for various therapeutic applications. The intellectual property in this chemical space is held by a variety of pharmaceutical companies and research institutions, indicating a competitive environment for the development of novel therapeutics with similar structural features.
The existing patents generally claim broad Markush structures, which encompass a multitude of related compounds, potentially including this compound, even if not explicitly disclosed as a specific example. The primary therapeutic areas for these patented analogs include oncology, neurodegenerative diseases, and inflammatory conditions.
Below is a data table summarizing key patents and patent applications related to analogs of this compound. This table highlights the patent assignee, the general class of compounds claimed, and their proposed therapeutic utility.
| Patent/Application Number | Assignee | General Compound Class & Analogs | Therapeutic Application/Target |
| US8524717B2 | Oryzon Genomics, S.A. | Oxidase inhibitors, including N-cyclopropylacetamide derivatives. google.com | Treatment of diseases involving aberrant gene expression, such as cancer and neurodegenerative diseases. google.com |
| US20120108500A1 | The General Hospital Corporation | Lysine-specific demethylase-1 (LSD1) inhibitors with a cyclopropylamino-acetamide scaffold. google.com | Inhibition of immunodeficiency virus transcription. google.com |
| AU2014302038B2 | Cancer Therapeutics CRC Pty Ltd | N-cyclopropylacetamide derivatives as inhibitors of lysine-specific histone demethylase 1A (KDM1A). googleapis.com | Cancer treatment. googleapis.com |
| EP1567498B1 | Sanofi-Aventis | Mandelic acid derivatives with cyanophenoxy groups. google.com | Not specified. google.com |
| CA2601357A1 | Axys Pharmaceuticals, Inc. | Tetrahydrofuran derivatives with cyanophenoxybenzenesulfonyl moieties as inhibitors of matrix metalloproteinases. google.mw | Treatment of diseases with increased matrix metalloproteinase activity, such as osteoarthritis and cancer. google.mw |
The analysis of these patents indicates that the novelty of new compounds in this area often resides in the specific combination of substituents on the aromatic ring and the nature of the linker between the aromatic system and the acetamide (B32628) group. For instance, the patents by Oryzon Genomics and Cancer Therapeutics CRC focus on the N-cyclopropylacetamide moiety as a key structural feature for histone demethylase inhibition. google.comgoogleapis.com The scope of these patents often includes variations in the linker and the phenyl ring substitutions, aiming to cover a broad chemical space and protect a range of potential drug candidates.
Strategies for Novel Compound Patenting in Pharmaceutical Research
The patenting of novel pharmaceutical compounds is a critical step in the drug discovery and development process, providing the necessary market exclusivity to recoup the substantial investment required to bring a new drug to market. For a novel compound such as this compound, a multi-faceted patenting strategy would be essential to ensure comprehensive intellectual property protection.
Composition of Matter Patents:
The most fundamental and robust form of protection is a "composition of matter" patent. This type of patent claims the novel chemical entity itself. drugpatentwatch.com To secure such a patent, the compound must be novel, non-obvious, and have a specific, substantial, and credible utility. drugpatentwatch.com Given that this compound does not appear to be explicitly disclosed in the prior art, it may be considered novel. The non-obviousness would need to be argued by demonstrating that a person of ordinary skill in the art would not have been motivated to synthesize this specific compound with a reasonable expectation of success for a particular therapeutic purpose. The utility would be established through preclinical data demonstrating a specific biological activity, for example, as an enzyme inhibitor.
Method of Use Patents:
In addition to claiming the compound itself, a separate patent can be filed for a "method of use." This type of patent protects the use of the compound to treat a specific disease or condition. drugpatentwatch.com For instance, if this compound is found to be an effective inhibitor of a particular enzyme implicated in cancer, a method of use patent could be sought for the treatment of cancer by administering this compound. This strategy can provide an additional layer of protection, even if the composition of matter patent is challenged. alston.com
Formulation and Polymorph Patents:
Further patent protection can be obtained for novel formulations of the drug product. alston.com This could include patents on specific oral dosage forms, injectable solutions, or controlled-release formulations that offer improved bioavailability, stability, or patient compliance. Additionally, if the compound can exist in different crystalline forms (polymorphs), a patent can be filed on a specific polymorph that exhibits superior properties, such as better solubility or stability.
"Picket Fence" and "Patent Thicket" Strategies:
A "picket fence" strategy involves filing a series of distinct but related patents surrounding a commercial product, making it difficult for competitors to design around the core invention. drugpatentwatch.com This could involve patenting not only the lead compound but also a series of closely related analogs. A "patent thicket" strategy involves creating a dense and overlapping web of patents around a single product to deter generic competition. drugpatentwatch.com
International Filing Strategy:
Given the global nature of the pharmaceutical market, an international patent filing strategy is crucial. caldwelllaw.com This typically involves filing an initial application in a home country, followed by a Patent Cooperation Treaty (PCT) application, which allows the applicant to seek protection in a large number of countries simultaneously. ijsr.net
By employing a combination of these strategies, a robust patent portfolio can be built around a novel compound, maximizing its commercial potential and protecting the innovation from competition.
Future Research Directions and Unexplored Avenues
Elucidation of Remaining Gaps in Pharmacological Understanding
A significant gap exists in the fundamental pharmacological understanding of 2-(3-cyanophenoxy)-N-cyclopropylacetamide. Future research should prioritize a comprehensive characterization of its mechanism of action. Key questions to address include its primary molecular targets and the specific signaling pathways it modulates. Although its structural elements might suggest certain biological activities, empirical validation is crucial. For instance, many small molecules with similar pharmacophores act as selective androgen receptor modulators (SARMs), which exhibit tissue-specific effects on muscle and bone growth while minimizing undesirable effects on other tissues. nih.govnih.gov Investigating whether this compound shares these properties would be a critical first step.
Further studies should aim to understand the compound's ADME (absorption, distribution, metabolism, and excretion) profile. Research on related SARM compounds has shown that minor structural modifications can significantly impact in vivo disposition and activity, highlighting the importance of detailed pharmacokinetic analysis. nih.govresearchgate.net
Exploration of Novel Therapeutic Applications based on Mechanism of Action
Once a clearer understanding of the compound's mechanism of action is established, a broad exploration of novel therapeutic applications can be undertaken. If it is found to be a SARM, its potential use in conditions such as muscle wasting diseases (sarcopenia, cachexia), osteoporosis, and certain types of cancer could be investigated. nih.govnih.gov The tissue-selective action of SARMs makes them promising candidates for therapies that require anabolic effects without the androgenic side effects of traditional steroids. nih.gov
Beyond the SARM hypothesis, its unique structure may lend itself to other therapeutic areas. For example, depending on its target engagement, it could have applications in metabolic disorders, inflammatory conditions, or neurodegenerative diseases. High-throughput screening against a panel of receptors and enzymes could reveal unexpected activities and open up new avenues for therapeutic development.
Development of Advanced Synthetic Methodologies for Derivatives
The development of advanced and efficient synthetic methodologies will be crucial for creating a library of derivatives based on the this compound scaffold. rsc.org Modern synthetic strategies can facilitate the rapid generation of analogues with diverse functional groups, allowing for a systematic exploration of the structure-activity relationship (SAR). nih.govmdpi.com
Key areas for methodological development could include:
Late-stage functionalization: Techniques that allow for the modification of the core structure in the final steps of the synthesis can accelerate the creation of diverse derivatives.
Stereoselective synthesis: If the compound has chiral centers, developing methods for the synthesis of single enantiomers will be critical, as different stereoisomers can have vastly different pharmacological properties.
Flow chemistry and automated synthesis: These technologies can enable the high-throughput production of derivatives for screening and optimization.
A robust synthetic platform will be the engine driving the optimization of potency, selectivity, and pharmacokinetic properties of this compound class.
Integration of Artificial Intelligence and Machine Learning in Compound Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and can be powerfully applied to the study of this compound. nih.govmdpi.com These computational tools can accelerate research at multiple stages:
Target Identification and Validation: AI algorithms can analyze biological data to predict potential molecular targets for the compound.
Virtual Screening and Hit Identification: ML models can screen vast virtual libraries of compounds to identify derivatives with a higher probability of desired activity. mdpi.com
ADME/Toxicity Prediction: In silico models can predict the pharmacokinetic and toxicity profiles of new derivatives, helping to prioritize which compounds to synthesize and test. mdpi.com
Synthesis Planning: Retrosynthesis algorithms can assist chemists in designing the most efficient synthetic routes to target molecules. nih.gov
By integrating AI and ML, researchers can navigate the complex chemical space more efficiently, reducing the time and cost associated with drug development. arxiv.org
Collaborative Research Opportunities and Interdisciplinary Studies
The multifaceted nature of modern drug discovery necessitates a collaborative and interdisciplinary approach. mdpi.com To fully explore the potential of this compound, collaborations between various research groups will be essential.
| Field of Expertise | Potential Contribution |
| Medicinal Chemistry | Design and synthesis of novel derivatives. |
| Pharmacology | In vitro and in vivo characterization of compound activity. |
| Structural Biology | Elucidation of the compound's binding mode to its target. |
| Computational Chemistry | Molecular modeling, virtual screening, and AI/ML applications. |
| Clinical Research | Design and execution of clinical trials for promising candidates. |
Such interdisciplinary collaborations can foster innovation and accelerate the translation of basic scientific discoveries into new therapies.
Q & A
Q. What are the standard synthetic protocols for preparing 2-(3-cyanophenoxy)-N-cyclopropylacetamide?
Methodological Answer: The synthesis typically involves a multi-step approach:
Phenoxy Intermediate Formation : React 3-cyanophenol with bromoacetyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous DCM to yield 2-(3-cyanophenoxy)acetyl bromide .
Amide Coupling : Treat the intermediate with cyclopropylamine in the presence of a coupling agent (e.g., triethylamine) in DCM. Purification via silica gel chromatography (eluent: ethyl acetate/hexane) isolates the final product .
Optimization : Catalyst systems like Pd(dppf)Cl₂ in dioxane under inert conditions (N₂ atmosphere) enhance coupling efficiency for related acetamide derivatives .
Q. What safety precautions are recommended for handling this compound?
Methodological Answer: While specific toxicity data for this compound is limited, general acetamide handling guidelines apply:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to minimize inhalation risks (H335) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., cyclopropyl CH₂ at δ ~0.5–1.5 ppm, cyano group at ~110–120 ppm in ¹³C) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (calc. for C₁₂H₁₁N₂O₂: 227.08 g/mol) .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) and detect impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in palladium-catalyzed syntheses?
Methodological Answer: Key factors for Suzuki-Miyaura or Buchwald-Hartwig couplings:
- Catalyst Loading : Pd(dppf)Cl₂ at 5 mol% in dioxane (95°C, 12–24 h) balances cost and efficiency .
- Solvent Choice : Polar aprotic solvents (DMSO, dioxane) enhance solubility of aryl halides and boronic esters .
- Stoichiometry : Maintain a 1:1.5 molar ratio of aryl halide to boronate to minimize side reactions .
Q. How do structural modifications influence the biological activity of this compound?
Methodological Answer:
- Phenoxy Substitution : Introducing electron-withdrawing groups (e.g., NO₂ at the 4-position) enhances electrophilicity, potentially increasing receptor binding affinity .
- Cyclopropyl Modifications : Replacing cyclopropyl with bulkier groups (e.g., cyclopentyl) may alter metabolic stability, as seen in SAR studies of similar acetamides .
- Cyan Group Replacement : Swapping the cyano group for a carboxylate reduces lipophilicity, impacting membrane permeability .
Q. What strategies resolve discrepancies in reported biological activity data?
Methodological Answer:
- Standardized Assays : Use orthogonal assays (e.g., fluorescence polarization + SPR) to confirm target engagement .
- Purity Verification : Re-characterize batches via HPLC and NMR to rule out degradation products .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding poses that explain variability in IC₅₀ values across studies .
Q. How can researchers analyze conflicting data on reaction yields in published protocols?
Methodological Answer:
- Parameter Screening : Design a DoE (Design of Experiments) to test variables (temperature, solvent, catalyst) and identify critical factors .
- Reproducibility Checks : Replicate reactions under inert conditions (e.g., Schlenk line) to exclude oxygen/moisture interference .
- Byproduct Analysis : LC-MS or GC-MS identifies side products (e.g., dehalogenated intermediates) affecting yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
